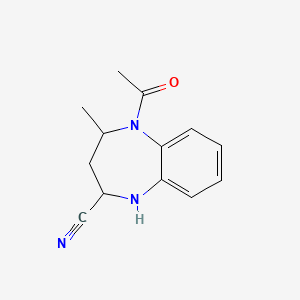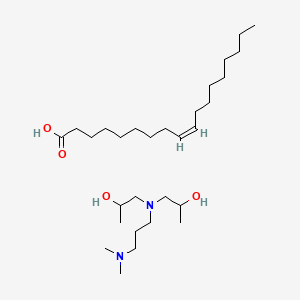
1-Benzyl-4-phenylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-phenylpyridinium iodide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a pyridinium ring substituted with a benzyl group and a phenyl group, with iodide as the counterion.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-phenylpyridinium iodide typically involves the quaternization of 1-benzyl-4-phenylpyridine with methyl iodide. This reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile. The reaction proceeds smoothly, yielding the desired product in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-Benzyl-4-phenylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring, often using hydrogenation catalysts.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-phenylpyridinium iodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-phenylpyridinium iodide involves its interaction with cellular components, leading to various biological effects. The compound can interact with nucleic acids and proteins, disrupting their normal functions. This interaction can result in the inhibition of cellular processes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-phenylpyridinium iodide can be compared with other pyridinium salts, such as:
1-Methyl-4-phenylpyridinium (MPP+): Known for its neurotoxic effects and used in Parkinson’s disease research.
1-Benzyl-3-phenylpyridinium: Similar in structure but with different substitution patterns, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
155346-51-3 |
|---|---|
Molekularformel |
C18H16IN |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
1-benzyl-4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H16N.HI/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;/h1-14H,15H2;1H/q+1;/p-1 |
InChI-Schlüssel |
KBNCWBNAEILISH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















